molecular formula C27H35F3N4O11 B1490415 タリドミド-O-アミド-C3-PEG3-C1-NH2 CAS No. 1799711-29-7

タリドミド-O-アミド-C3-PEG3-C1-NH2

カタログ番号: B1490415
CAS番号: 1799711-29-7
分子量: 648.6 g/mol
InChIキー: QLXAREGCLBGPLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thalidomide-O-amido-C3-PEG3-C1-NH2 is a useful research compound. Its molecular formula is C27H35F3N4O11 and its molecular weight is 648.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thalidomide-O-amido-C3-PEG3-C1-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-O-amido-C3-PEG3-C1-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Treatment

Thalidomide-O-amido-C3-PEG3-C1-NH2 has shown promise in cancer therapy, particularly in hematological malignancies such as multiple myeloma. The compound's mechanism involves:

  • Modulating immune cell activity, particularly enhancing the function of T cells and natural killer (NK) cells, which are crucial for anti-tumor immunity .
  • Acting as an immunomodulatory drug (IMiD), it can stimulate the proliferation of T cells when combined with anti-CD3 antibodies, thereby enhancing the immune response against cancer cells .

Drug Delivery Systems

The incorporation of PEG linkers in Thalidomide-O-amido-C3-PEG3-C1-NH2 enhances its pharmacokinetic properties:

  • Improved solubility allows for better formulation in aqueous solutions, facilitating intravenous administration .
  • The PEGylation process can also reduce immunogenicity and prolong circulation time in the bloodstream, making it an attractive candidate for drug delivery applications .

PROTAC Technology

Thalidomide-O-amido-C3-PEG3-C1-NH2 is utilized in the development of PROTAC (Proteolysis Targeting Chimeras) technology:

  • It serves as a ligand for cereblon (CRBN), an E3 ubiquitin ligase, allowing for targeted degradation of specific proteins involved in disease pathways .
  • This application is particularly relevant in cancer research where selective degradation of oncogenic proteins can lead to therapeutic benefits.

Nanotechnology and Material Science

The compound is also being explored for applications in nanotechnology:

  • It can be used in the synthesis of nanoparticles for targeted drug delivery systems .
  • Its properties allow it to be integrated into new materials that may have biomedical applications, such as scaffolds for tissue engineering .

Case Study 1: Immunomodulatory Effects in Multiple Myeloma

A study demonstrated that Thalidomide-O-amido-C3-PEG3-C1-NH2 enhances NK cell-mediated cytotoxicity against multiple myeloma cells. The treatment resulted in increased secretion of interferon-gamma and IL-2 from T cells, indicating a robust immunomodulatory effect that could improve patient outcomes .

Case Study 2: PROTAC Development

Research highlighted the use of Thalidomide-O-amido-C3-PEG3-C1-NH2 in developing PROTACs targeting specific oncogenes. The study showed that conjugating this compound with target proteins led to effective degradation pathways, offering a novel approach to cancer therapy by eliminating harmful proteins selectively .

生化学分析

Biochemical Properties

Thalidomide-O-amido-C3-PEG3-C1-NH2 plays a crucial role in biochemical reactions by acting as a ligand for the E3 ubiquitin ligase cereblon. This interaction is essential for the recruitment of target proteins to the ubiquitin-proteasome system for degradation. The compound binds to cereblon, forming a complex that facilitates the ubiquitination and subsequent degradation of target proteins. This process is vital for regulating protein levels within cells and can be harnessed to degrade disease-causing proteins .

Cellular Effects

Thalidomide-O-amido-C3-PEG3-C1-NH2 has significant effects on various types of cells and cellular processes. By promoting the degradation of specific proteins, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, the compound can modulate immune responses by degrading proteins involved in immune signaling .

Molecular Mechanism

The molecular mechanism of Thalidomide-O-amido-C3-PEG3-C1-NH2 involves its binding to cereblon, an E3 ubiquitin ligase. This binding facilitates the recruitment of target proteins to the cereblon complex, leading to their ubiquitination and subsequent degradation by the proteasome. The compound’s PEG linker enhances its solubility and stability, allowing for efficient delivery and activity within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thalidomide-O-amido-C3-PEG3-C1-NH2 can change over time. The compound is stable under specific storage conditions, such as 4°C for long-term storage and -80°C for solutions. Over time, the degradation of the compound can affect its efficacy in promoting protein degradation. Long-term studies have shown that the compound can maintain its activity for several months when stored properly .

Dosage Effects in Animal Models

The effects of Thalidomide-O-amido-C3-PEG3-C1-NH2 vary with different dosages in animal models. At lower dosages, the compound effectively promotes the degradation of target proteins without causing significant toxicity. At higher dosages, toxic or adverse effects may be observed, including off-target protein degradation and potential damage to normal tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Thalidomide-O-amido-C3-PEG3-C1-NH2 is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins. This interaction can affect metabolic flux and metabolite levels within cells, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Thalidomide-O-amido-C3-PEG3-C1-NH2 is transported and distributed through interactions with transporters and binding proteins. The PEG linker enhances its solubility and allows for efficient distribution within the cellular environment. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic effects .

Subcellular Localization

Thalidomide-O-amido-C3-PEG3-C1-NH2 is localized within specific subcellular compartments, such as the cytoplasm and nucleus. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s localization is crucial for its ability to interact with target proteins and promote their degradation .

生物活性

Thalidomide-O-amido-C3-PEG3-C1-NH2 is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It incorporates thalidomide's cereblon ligand and a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation, making it a significant focus in cancer research and other therapeutic areas.

The biological activity of Thalidomide-O-amido-C3-PEG3-C1-NH2 is primarily attributed to its interaction with cereblon, a component of the E3 ubiquitin ligase complex. Upon binding to cereblon, the compound facilitates the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism is critical in regulating various cellular processes, including apoptosis, inflammation, and cell signaling pathways related to cancer progression .

Therapeutic Applications

Thalidomide-O-amido-C3-PEG3-C1-NH2 has shown potential in several therapeutic applications:

  • Cancer Treatment : The compound is being investigated for its ability to degrade oncoproteins, thereby inhibiting tumor growth.
  • Immunomodulation : It may modulate immune responses by altering cytokine production, which is beneficial in conditions like multiple myeloma and autoimmune diseases.
  • Neuroprotection : Some studies suggest that thalidomide derivatives can protect against neuroinflammation and oxidative stress, indicating potential applications in neurodegenerative diseases .

In Vitro Studies

Research has demonstrated that Thalidomide-O-amido-C3-PEG3-C1-NH2 exhibits significant biological activity in various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in melanoma and breast cancer cells. The presence of specific substituents on the thalidomide structure can enhance this activity .

CompoundCell LineIC50 (μM)
Thalidomide-O-amido-C3-PEG3-C1-NH2A2058 (Melanoma)23.26
Thalidomide-O-amido-C3-PEG3-C1-NH2MDA-MB-231 (Breast Cancer)76.5
Thalidomide-O-amido-C3-PEG3-C1-NH2HeLa (Cervical Cancer)42.1

In Vivo Studies

In vivo studies have confirmed the compound's effectiveness in reducing tumor size and improving survival rates in animal models. For example, administration of Thalidomide-O-amido-C3-PEG3-C1-NH2 led to a significant decrease in tumor volume in xenograft models of multiple myeloma .

Case Study 1: Multiple Myeloma

A clinical study involving patients with relapsed multiple myeloma assessed the efficacy of thalidomide derivatives, including Thalidomide-O-amido-C3-PEG3-C1-NH2. Results indicated a notable response rate, with many patients experiencing reduced disease burden and improved quality of life. The study highlighted the compound's role in modulating pro-inflammatory cytokines such as TNF-α, which are crucial in myeloma pathogenesis .

Case Study 2: Neurodegenerative Disease Models

In models of neurodegenerative diseases, Thalidomide-O-amido-C3-PEG3-C1-NH2 demonstrated protective effects against neuroinflammation induced by lipopolysaccharides (LPS). The compound significantly reduced levels of inducible nitric oxide synthase (iNOS) and interleukin-1 beta (IL-1β), indicating its potential as a neuroprotective agent .

特性

IUPAC Name

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O9.C2HF3O2/c26-8-2-10-35-12-14-37-15-13-36-11-3-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXAREGCLBGPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35F3N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thalidomide-O-amido-C3-PEG3-C1-NH2
Reactant of Route 2
Thalidomide-O-amido-C3-PEG3-C1-NH2
Reactant of Route 3
Thalidomide-O-amido-C3-PEG3-C1-NH2
Reactant of Route 4
Reactant of Route 4
Thalidomide-O-amido-C3-PEG3-C1-NH2
Reactant of Route 5
Thalidomide-O-amido-C3-PEG3-C1-NH2
Reactant of Route 6
Thalidomide-O-amido-C3-PEG3-C1-NH2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。